

Introduction to 1,4-Dioxane-d₈ in NMR Spectroscopy

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Compound of Interest

Compound Name: 1,4-Dioxane-d₈

Cat. No.: B096032

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1,4-Dioxane-d₈ (octadeutero-1,4-dioxane) is a deuterated ether solvent frequently employed in NMR studies for its ability to dissolve a wide range of organic compounds. Its high isotopic purity (typically ≥ 99 atom % D) makes it suitable for analyses where solvent signals could otherwise obscure resonances from the analyte.[1] Understanding the characteristic NMR signals of 1,4-Dioxane-d₈ itself is critical for accurate spectral interpretation, particularly for identifying residual solvent peaks and distinguishing them from signals of interest.

Due to the high molecular symmetry of the 1,4-dioxane molecule, all eight hydrogen positions are chemically equivalent, as are all four carbon positions.[2][3] This results in a simplified NMR spectrum, characterized by a single primary resonance in both ¹H and ¹³C NMR.

Spectral Data

The NMR spectrum of 1,4-Dioxane-d₈ is defined by the residual signal from incompletely deuterated solvent molecules (¹H NMR) and the signal from the carbon atoms coupled to deuterium (¹³C NMR). These parameters can be influenced by temperature, concentration, and the specific solute.[4]

¹H NMR Spectrum

The ¹H NMR spectrum of 1,4-Dioxane-d₈ typically shows a single multiplet corresponding to the residual C₄D₇HO₂ isotopomer.

¹³C NMR Spectrum

The ^{13}C NMR spectrum exhibits a single resonance for the four equivalent carbon atoms. This signal is split into a multiplet due to one-bond coupling with the attached deuterium atoms ($^1\text{J}_{\text{CD}}$). Since deuterium has a spin quantum number (I) of 1, the resulting multiplicity follows the $2nI + 1$ rule, where n is the number of equivalent deuterium atoms. For a $-\text{CD}_2-$ group, this results in a 1:2:3:2:1 quintet.^[5]

Summary of Quantitative Data

The following table summarizes the key NMR spectral data for 1,4-Dioxane- d_8 .

Parameter	^1H NMR	^{13}C NMR
Chemical Shift (δ)	3.53 ppm	66.66 ppm
Multiplicity	Multiplet (m)	Quintet (5)
Coupling Constant (J)	N/A	$^1\text{J}_{\text{CD}} = 21.9 \text{ Hz}$
Data sourced from Eurisotop NMR Solvent Data Chart. ^[4]		

Experimental Protocols

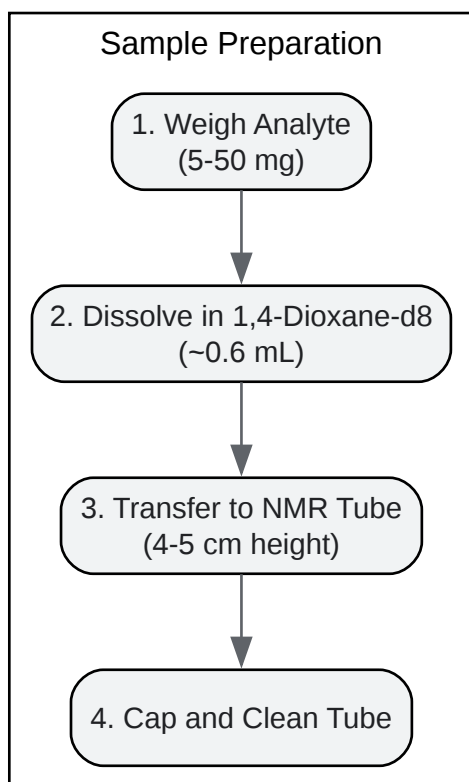
Acquiring high-quality NMR spectra requires meticulous sample preparation and systematic instrument operation. The following protocols provide a detailed methodology for reference.

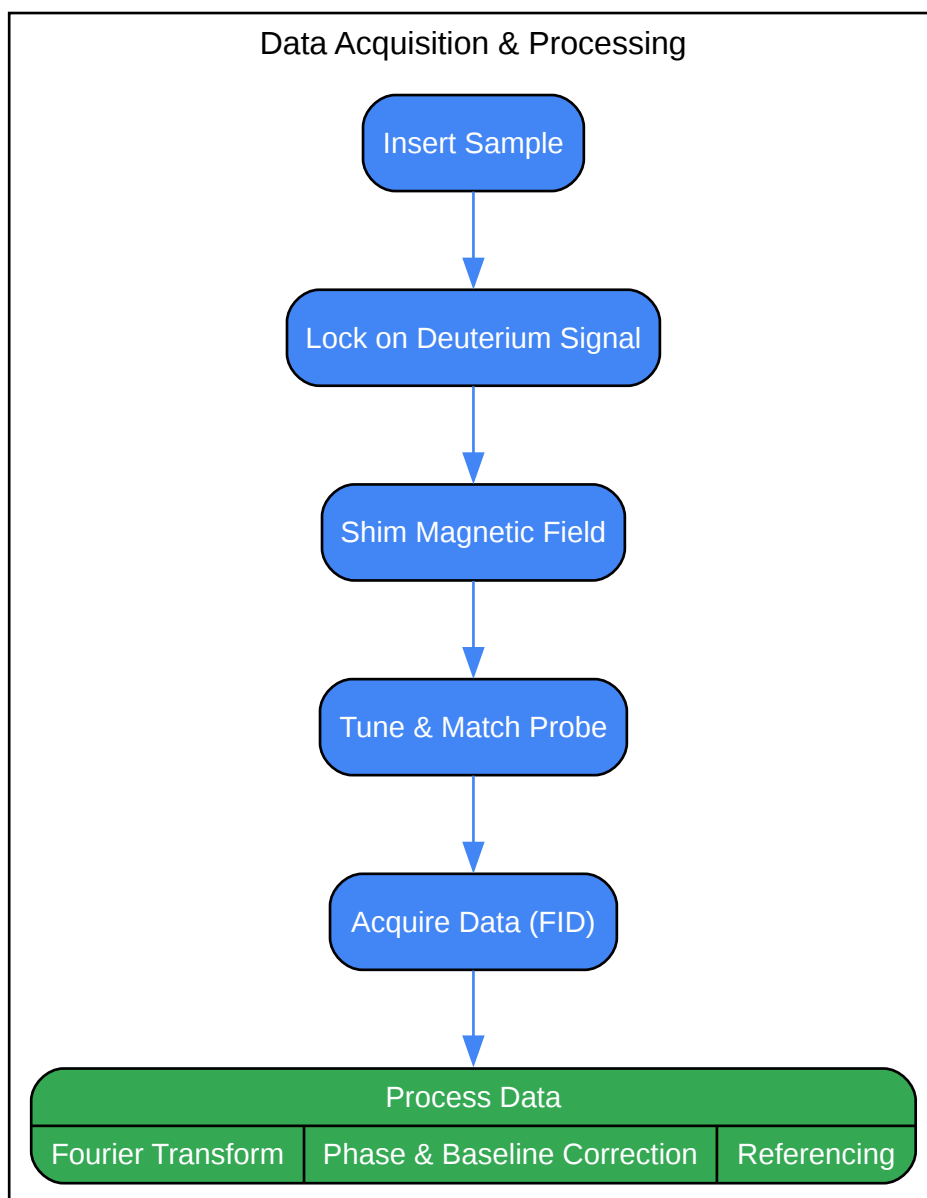
Sample Preparation

Proper sample preparation is fundamental to obtaining a homogeneous solution and, consequently, a well-resolved spectrum.

- Analyte Weighing:** Accurately weigh the sample to be analyzed. For typical ^1H NMR, 5-20 mg is sufficient, while ^{13}C NMR may require a higher concentration of 20-50 mg.^[6]
- Solvent Addition:** Using a micropipette or syringe, add approximately 0.6 mL of 1,4-Dioxane- d_8 to a clean, dry vial containing the analyte.^[6]
- Dissolution:** Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution must be clear and free of any particulate matter.

- **Transfer to NMR Tube:** Carefully transfer the final solution into a clean, high-precision 5 mm NMR tube using a Pasteur pipette. The column height of the liquid should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the NMR probe's detection coils.[\[6\]](#)
- **Internal Standard (Optional):** If precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added. For ^1H NMR, a concentration of 0.05% (v/v) TMS is common.[\[4\]](#)





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